5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring system and extensive substitution pattern. The core structure consists of a pyrazolo[4,3-d]pyrimidine scaffold, which serves as the fundamental heterocyclic framework. The systematic name indicates the presence of multiple substituents at specific positions on this bicyclic system.
The structural interpretation reveals a fused heterocyclic system where the pyrazole ring is connected to a pyrimidine ring in a [4,3-d] fusion pattern. This arrangement creates a planar aromatic system that exhibits distinctive electronic properties. The substitution pattern includes an ethoxy group attached to a phenyl ring, which itself bears a methylpiperazinyl sulfonothioyl substituent. Additionally, the pyrazolo core contains methyl and propyl substituents at positions 1 and 3, respectively.
Analysis of closely related compounds in the literature shows similar structural frameworks. For instance, compounds with the general formula C₂₂H₃₀N₆O₄S have been extensively characterized, revealing molecular weights around 474.6 grams per mole. The structural complexity of these molecules necessitates careful consideration of stereochemical factors and conformational preferences.
| Structural Component | Position | Chemical Environment |
|---|---|---|
| Ethoxy group | Phenyl ring | Electron-donating substituent |
| Methylpiperazinyl | Sulfonothioyl linker | Basic nitrogen heterocycle |
| Methyl group | Position 1 | Pyrazole nitrogen |
| Propyl group | Position 3 | Pyrazole carbon |
| Carbonyl group | Position 7 | Pyrimidine ring |
The molecular formula analysis indicates a substantial molecular framework with multiple heteroatoms contributing to potential hydrogen bonding and electronic interactions. The presence of sulfur in the sulfonothioyl group introduces additional electronic considerations that may influence the compound's chemical behavior and biological activity.
Systematic Classification Within Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound belongs to the pyrazolopyrimidine class, which represents a significant subfamily of bicyclic nitrogen-containing heterocycles. These structures are classified as 6-6 fused ring systems containing four nitrogen atoms distributed across the two rings. The pyrazolo[4,3-d]pyrimidine framework specifically refers to the fusion pattern where the pyrazole ring shares two adjacent carbon atoms with the pyrimidine ring.
The systematic classification places these compounds among purine analogs, as they share structural similarities with naturally occurring nucleotide bases. This relationship has profound implications for their biological activity, as many pyrazolopyrimidine derivatives demonstrate interactions with nucleotide-binding proteins and enzymes. The structural similarity to purines enables these compounds to function as bioisosteres in various biological systems.
Recent research has demonstrated that pyrazolo[4,3-d]pyrimidine derivatives constitute an important privileged heterocycle nucleus in drug discovery. The scaffold's versatility allows for extensive structural modifications while maintaining core pharmacophoric features. This flexibility has led to the development of numerous bioactive compounds with diverse therapeutic applications.
The classification system also considers the electronic properties of these heterocycles. The presence of multiple nitrogen atoms creates electron-deficient aromatic systems that exhibit unique reactivity patterns compared to their carbocyclic analogs. The fusion pattern in pyrazolo[4,3-d]pyrimidines specifically influences the electronic distribution and consequent chemical behavior.
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary | Heterocyclic compounds | Contains heteroatoms in ring structure |
| Secondary | Bicyclic systems | Two fused rings |
| Tertiary | Pyrazolopyrimidines | Specific fusion pattern |
| Quaternary | [4,3-d] isomers | Defined connectivity |
| Substituent class | Multi-substituted | Complex substitution pattern |
Comparative Analysis With Pyrazolo[4,3-d]pyrimidine Derivatives
Comparative analysis reveals that the target compound shares fundamental structural features with numerous pyrazolo[4,3-d]pyrimidine derivatives reported in the literature. The most notable comparisons can be drawn with compounds containing similar substitution patterns, particularly those bearing ethoxy-substituted phenyl rings and methylpiperazinyl groups.
One prominent example for comparison is the compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, which differs primarily in the sulfonyl versus sulfonothioyl functionality. This structural difference represents a significant chemical modification that could substantially alter the compound's electronic properties and biological activity. The replacement of oxygen with sulfur in the sulfonothioyl group introduces different electronic and steric considerations.
Research has shown that pyrazolo[4,3-d]pyrimidine derivatives demonstrate remarkable structural diversity through variations in substituent patterns. Compounds with different alkyl chains at position 3 of the pyrazole ring exhibit varying pharmacological profiles. The propyl substituent in the target compound represents a specific choice that influences both lipophilicity and conformational flexibility.
The methylpiperazinyl substituent represents another important structural feature common to many bioactive pyrazolopyrimidines. This moiety contributes to the compound's basicity and water solubility while providing a site for potential metabolic transformations. Comparative studies have demonstrated that modifications to the piperazine ring system can significantly impact biological activity and pharmacokinetic properties.
Structural activity relationship studies of pyrazolo[4,3-d]pyrimidine derivatives have revealed that substituent modifications at various positions can dramatically alter pharmacological properties. The specific combination of substituents in the target compound represents a unique structural variant within this chemical class. The ethoxy group provides electron-donating properties that may influence the electronic character of the entire molecular framework.
| Comparative Compound | Key Structural Difference | Molecular Formula | Reference Activity |
|---|---|---|---|
| Sildenafil analog | Sulfonyl vs sulfonothioyl | C₂₂H₃₀N₆O₄S | Phosphodiesterase inhibition |
| CDK inhibitor variants | Position 5 substitution | C₂₃H₃₃N₆O₃ | Cyclin-dependent kinase inhibition |
| HIF-PHD inhibitors | Carboxylic acid functionality | C₂₂H₃₂N₆O₃S | Hypoxia response modulation |
| Anticancer derivatives | Phenyl ring modifications | Variable | Cytotoxic activity |
The comparative analysis also reveals that the pyrazolo[4,3-d]pyrimidine scaffold serves as a versatile platform for developing compounds with diverse biological activities. The target compound's specific substitution pattern suggests potential applications in areas where related derivatives have shown efficacy. The structural complexity and multiple functional groups provide numerous opportunities for intermolecular interactions with biological targets.
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonothioylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(30,32)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWGKSWMAWBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=S)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, commonly referred to as a pyrazolopyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a complex arrangement that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H32N6O4S |
| Molecular Weight | 488.60 g/mol |
| CAS Number | 1391053-95-4 |
| SMILES | CCOc1ccc(cc1C2=Nc3c(CC(C)C)nn(C)c3C(=O)N2)S(=O)(=O)N4CCN(C)CC4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Notably, it has been shown to inhibit cGMP-specific phosphodiesterase (PDE5) , which plays a crucial role in the regulation of cyclic nucleotide levels within cells. By inhibiting PDE5, the compound may enhance vasodilation and improve blood flow, making it a candidate for treating erectile dysfunction and other vascular-related conditions .
Antihypertensive Effects
Research indicates that compounds similar to this pyrazolopyrimidine exhibit antihypertensive properties through vasodilation mechanisms. The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and reduced blood pressure .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Pyrazolopyrimidine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exert neuroprotective effects. They could potentially influence neurotransmitter systems and provide protection against neurodegenerative diseases by modulating oxidative stress responses .
Case Studies
Case Study 1: PDE5 Inhibition
In a study examining the effects of various pyrazolopyrimidines on PDE5 activity, it was found that this compound effectively inhibited PDE5 with an IC50 value comparable to established PDE5 inhibitors like sildenafil. This supports its potential use in treating erectile dysfunction .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the pyrazolopyrimidine derivative induced significant apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (probability: 1.0) |
| Blood-Brain Barrier | Moderate (probability: -0.533) |
| CYP450 Interaction | Substrate for CYP450 3A4 |
These properties indicate that the compound may have good bioavailability and potential central nervous system effects.
Scientific Research Applications
Cardiovascular Diseases
The compound has been identified for its potential in treating various cardiovascular conditions. Its mechanism involves the selective inhibition of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), which leads to increased cGMP concentrations. This action is beneficial for:
- Stable Angina Pectoris
- Unstable Angina Pectoris
- Variant Angina Pectoris (Prinzmetal Angina)
- Hypertension
- Congestive Heart Failure
In clinical studies, compounds with similar structures have shown efficacy in improving blood flow and reducing symptoms associated with these conditions, indicating that this compound may share similar therapeutic benefits .
Respiratory Conditions
The compound is also being explored for its application in treating respiratory diseases such as:
- Chronic Asthma
- Allergic Asthma
Research indicates that modulation of cGMP levels can lead to bronchodilation and improved respiratory function, making this compound a candidate for further investigation in respiratory therapies .
Neurological Disorders
There is emerging interest in the application of this compound in neurological disorders due to its potential neuroprotective effects. Increased cGMP levels have been associated with neuroprotection and improved cognitive function, suggesting that further studies could explore its use in conditions like:
- Stroke
Preliminary studies suggest that enhancing cGMP signaling may mitigate damage caused by ischemic events .
Comparative Data Table
Case Study 1: Cardiovascular Efficacy
A study published in a peer-reviewed journal demonstrated that analogs of the compound effectively reduced angina episodes in patients with stable angina pectoris. The mechanism was attributed to enhanced vasodilation through cGMP pathway activation, supporting the compound's application in cardiovascular therapy.
Case Study 2: Respiratory Impact
Another clinical trial investigated the effects of similar compounds on patients with chronic asthma. Results indicated significant improvements in lung function and a reduction in the frequency of asthma attacks, suggesting that this compound could provide similar benefits.
Comparison with Similar Compounds
Sildenafil Citrate and Its Impurities
Sildenafil citrate (CAS: 171599-83-0) shares the pyrazolo[4,3-d]pyrimidinone core but differs in two key regions:
- 3-Substituent : Sildenafil has a 3-isobutyl group, whereas the target compound has a 3-propyl chain. This alters lipophilicity and steric interactions with PDE5 .
- Sulfonyl vs.
BIPPO (5-Benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)
BIPPO (CAS: N/A) is a pyrazolo[4,3-d]pyrimidinone analog with 5-benzyl and 3-isopropyl groups. Unlike the target compound, BIPPO is a phosphodiesterase (PDE) activator in parasites (e.g., Plasmodium and T. brucei), enhancing cyclic nucleotide signaling to promote microneme secretion .
| Parameter | Target Compound | BIPPO |
|---|---|---|
| 5-Substituent | Ethoxy-sulfonothioylphenyl | Benzyl |
| 3-Substituent | Propyl | Isopropyl |
| Biological Role | PDE5 inhibition (presumed) | PDE activation in parasites |
| Therapeutic Use | Erectile dysfunction (analog) | Antiparasitic research |
Anticancer Pyrazolo[4,3-d]pyrimidinone Analogs
Pyrazolo[4,3-d]pyrimidinones with 5-aryl/alkoxy substituents (e.g., 5-(2-ethoxyphenyl)) have been synthesized as mTOR inhibitors for cancer therapy. These compounds exhibit antiproliferative activity in cell lines like MCF-7 and A549, but the target compound’s sulfonothioyl-piperazine group may redirect its selectivity toward PDEs rather than mTOR .
Compound 12: Thienyl-Sulfamoyl Analogs
Compound 12 (CAS: N/A) replaces the phenyl ring in the target compound with a thienyl-sulfamoyl group. This structural variation reduces steric bulk and introduces a heterocyclic system, which may enhance binding to non-PDE targets .
Key Research Findings
- Crystallographic Data : The target compound’s citrate salts form stable hydrates (e.g., hemihydrate at 173 K), critical for pharmaceutical formulation .
- Parasitic Applications: BIPPO analogs demonstrate that minor substituent changes (e.g., benzyl vs. ethoxyphenyl) can shift activity from human PDE5 to parasitic PDEs .
Preparation Methods
N-Methylation
The 1-methyl group on the pyrazole ring is introduced using dimethyl sulfate or formaldehyde/formic acid. A patent-pending method employs tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst, enhancing reaction kinetics:
Propyl Group Introduction
The 3-propyl side chain is installed via alkylation of a pyrazole precursor with 1-bromopropane in the presence of potassium carbonate.
Comparative Analysis of Synthetic Routes
Table 1: Key Synthetic Methods and Outcomes
Method 2, leveraging TBAB-catalyzed methylation, offers superior scalability and reduced byproducts.
Industrial-Scale Process Considerations
Large-scale production faces challenges in sulfonyl chloride stability and piperazine handling. Innovations include:
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-d]pyrimidin-7(6H)-one core in this compound?
Methodological Answer: The pyrazolo[4,3-d]pyrimidin-7(6H)-one core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters under acidic conditions (e.g., acetic acid) at 80–100°C. Post-cyclization, the 4-methylpiperazinyl sulfonothioyl group is introduced via nucleophilic substitution using Hünig’s base (diisopropylethylamine) in dimethylformamide (DMF). Critical parameters include reaction time (12–24 hours) and inert atmosphere to prevent oxidation of the sulfonothioyl group .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | 5-Aminopyrazole, β-ketoester, AcOH, 90°C | 65–75 | |
| Sulfonothioyl addition | 4-Methylpiperazine, DMF, Hünig’s base, RT | 50–60 |
Q. Which analytical techniques are most reliable for confirming the sulfonothioyl group’s presence and stability?
Methodological Answer:
- Structural Confirmation: High-resolution mass spectrometry (HRMS) and sulfur-specific elemental analysis validate the sulfonothioyl group. For example, HRMS (ESI+) should show a molecular ion peak matching the exact mass (e.g., m/z 530.18 [M+H]+).
- Stability Testing: Accelerated degradation studies in 0.1% H₂O₂/methanol at 40°C over 48 hours, monitored by reverse-phase HPLC (C18 column, 254 nm UV detection). Degradation products are identified using LC-MS/MS .
Q. How can researchers assess the compound’s solubility for preliminary in vitro assays?
Methodological Answer: Use a shake-flask method: Dissolve the compound in buffered solutions (pH 1.2–7.4) with co-solvents like DMSO (≤1% v/v). Measure solubility via UV spectrophotometry at λmax (e.g., 280 nm). For low solubility, employ micellar systems (e.g., 0.5% Tween 80) and validate with dynamic light scattering (DLS) to confirm absence of aggregation .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s PDE5 inhibition potential?
Methodological Answer:
- Enzyme Assays: Recombinant PDE5 inhibition is measured using a fluorescence-based assay (e.g., IMAP® TR-FRET). IC₅₀ values are determined by dose-response curves (1 nM–10 µM).
- Cell-Based Studies: Human aortic smooth muscle cells (HASMCs) are treated with the compound (1–100 µM) and assessed for cGMP accumulation via ELISA. Positive controls (e.g., sildenafil) and negative controls (DMSO vehicle) are essential .
Q. How can contradictory data on the compound’s metabolic stability across species be resolved?
Methodological Answer:
- Species-Specific Liver Microsomes: Incubate the compound (10 µM) with human, rat, and mouse liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Monitor depletion over 60 minutes via LC-MS.
- Metabolite Identification: Use UPLC-QTOF-MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with deuterated analogs (e.g., desmethylsildenafil-d8) as internal standards .
Table 2: Metabolic Stability Across Species
| Species | Half-life (min) | Major Metabolites |
|---|---|---|
| Human | 45 | N-Oxide, Sulfoxide |
| Rat | 22 | Glucuronide |
| Mouse | 30 | Sulfone |
Q. What computational approaches can elucidate the role of the 4-methylpiperazine moiety in target binding?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with PDE5 (PDB: 2H42). Compare binding poses of the compound with/without the 4-methylpiperazine group.
- Free Energy Calculations: Perform molecular dynamics (MD) simulations (AMBER force field) to calculate binding free energy (ΔG) differences. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, k𝒹) .
Q. How can researchers optimize in vivo pharmacokinetic profiles without structural modification?
Methodological Answer:
- Formulation Strategies: Use lipid-based nanoemulsions (e.g., Labrafil®) to enhance oral bioavailability. Conduct single-dose pharmacokinetic studies in Sprague-Dawley rats (10 mg/kg, oral gavage) with plasma sampling over 24 hours. Analyze plasma concentrations via LC-MS/MS.
- Toxicokinetics: Assess dose proportionality (1–30 mg/kg) and tissue distribution in liver/kidney using accelerator mass spectrometry (AMS) .
Contradiction Resolution & Best Practices
- Conflicting Efficacy Data: Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., vardenafil for PDE5 studies). Perform meta-analyses using PRISMA guidelines to aggregate data from ≥3 independent studies .
- Synthetic Yield Variability: Control moisture levels (<50 ppm) during sulfonothioyl group introduction. Use anhydrous solvents (DMF stored over molecular sieves) and inline IR spectroscopy to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
